Azido-PEG2-alcohol

Descripción

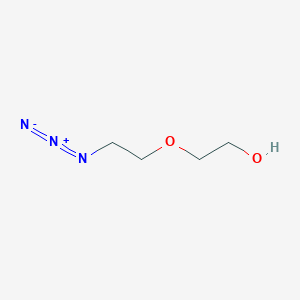

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-azidoethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJFKQFYZOARRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-16-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90464632 | |

| Record name | 2-(2-azidoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-90-5 | |

| Record name | 2-(2-azidoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-azidoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Azido-PEG2-alcohol by NMR and Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize Azido-PEG2-alcohol, a bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras)[1]. Accurate characterization is critical to ensure purity, confirm identity, and guarantee the successful outcome of subsequent conjugation chemistries.

Compound Identity and Properties

This compound is a hydrophilic linker containing a terminal azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further derivatization[2][3]. Its fundamental properties are summarized below.

| Property | Value | References |

| Chemical Name | 2-(2-azidoethoxy)ethan-1-ol | [3][4] |

| CAS Number | 139115-90-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₉N₃O₂ | [2][3][5][6][7][8] |

| Molecular Weight | 131.13 g/mol | [1][2][3][4][5][6][8] |

| Exact Mass | 131.0695 | [3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and routine method for confirming the structure and assessing the purity of this compound. It provides information on the chemical environment of the hydrogen atoms within the molecule.

The key to interpreting the ¹H NMR spectrum is identifying the distinct signals corresponding to the protons adjacent to the azide (N₃) and hydroxyl (OH) groups, as well as the ethylene (B1197577) glycol backbone. While spectra for larger PEG molecules can be complicated by ¹³C satellite peaks, the small and discrete nature of this compound allows for straightforward analysis[9][10][11].

Structure: N₃-CH₂-CH₂-O-CH₂-CH₂-OH

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N₃-C H₂ | ~3.39 | Triplet (t) | 2H |

| -C H₂-O-CH₂- | ~3.6-3.7 | Multiplet (m) | 4H |

| -C H₂-OH | ~3.72 | Triplet (t) | 2H |

| -O H** | Variable | Singlet (s, broad) | 1H |

Note: Chemical shifts are referenced from literature values for similar structures and can vary slightly based on the solvent and concentration used. The signal for the hydroxyl proton is often broad and its position can shift significantly or it may exchange with D₂O.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[9][10]

-

Data Acquisition: A standard one-dimensional proton pulse sequence is sufficient. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and proper referencing to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the relevant peaks to confirm the proton ratios match the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound, providing an orthogonal verification of its identity and purity.

The primary goal is to observe the molecular ion peak corresponding to the compound's exact mass. Depending on the ionization technique, adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) are commonly observed for PEG-containing molecules.

| Ion | Theoretical m/z |

| [M+H]⁺ | 132.0769 |

| [M+Na]⁺ | 154.0588 |

| [M+K]⁺ | 170.0328 |

A common technique for analyzing PEG derivatives is Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

A. ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer, which can be coupled with a liquid chromatography (LC) system for LC-MS analysis.[12]

-

Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500). For PEGylated compounds, sometimes a charge-reducing agent like triethylamine (B128534) is added post-column to simplify complex spectra, though this is more critical for larger polymers.[13]

-

Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and any common adducts.

B. MALDI-TOF-MS Protocol:

-

Sample Preparation: This method is more common for larger polymers but can be adapted.

-

Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA) in ethanol.[14]

-

Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[14]

-

Prepare the analyte solution (~1-2 mg/mL).[14]

-

Mix the analyte, matrix, and cationizing agent solutions (e.g., in a 1:5:1 v/v/v ratio).[14]

-

-

Spotting: Spot a small volume (e.g., 0.5 µL) of the mixture onto a MALDI target plate and allow it to air dry to form crystals.[14]

-

Instrumentation: Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer.

-

Data Analysis: The resulting spectrum will show the mass distribution, which for this discrete compound should be a single primary peak, typically observed as the sodium adduct [M+Na]⁺.

Characterization Workflow

The following diagram outlines the logical workflow for the complete characterization of this compound.

Caption: Workflow for NMR and MS characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 139115-90-5 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. precisepeg.com [precisepeg.com]

- 8. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]

- 9. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enovatia.com [enovatia.com]

- 13. ingenieria-analitica.com [ingenieria-analitica.com]

- 14. bath.ac.uk [bath.ac.uk]

A Technical Guide to 2-(2-azidoethoxy)ethan-1-ol: Chemical Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-azidoethoxy)ethan-1-ol is a bifunctional chemical compound that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a primary alcohol. This unique combination of functional groups makes it a versatile building block for a variety of chemical modifications and bioconjugation strategies. This technical guide provides an in-depth overview of the chemical properties, reactivity, and key applications of 2-(2-azidoethoxy)ethan-1-ol, with a focus on experimental protocols and data presentation for the research and development community.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-(2-azidoethoxy)ethan-1-ol are summarized in the table below. It is important to note that while some properties like molecular weight are well-defined, others such as boiling point and density are not consistently reported in the literature, with some sources providing only computed values.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃O₃ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| CAS Number | 86520-52-7 | [1] |

| Appearance | Colorless to light yellow liquid/oil | [2] |

| Boiling Point | Data not consistently available (one source suggests 60 °C) | [3] |

| Melting Point | Data not available | [3] |

| Density | Data not consistently available | [3] |

| Solubility | Slightly soluble in water, chloroform, ethyl acetate, and methanol. | [2][3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of 2-(2-azidoethoxy)ethan-1-ol

A common synthetic route to 2-(2-azidoethoxy)ethan-1-ol involves the azidation of a suitable precursor, such as 2-(2-chloroethoxy)ethan-1-ol or a tosylated diethylene glycol derivative. The following is a representative experimental protocol.[4][5]

Experimental Protocol: Synthesis from 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride

Materials:

-

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride

-

Sodium azide (NaN₃)

-

Sodium iodide (NaI)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride (e.g., 15 g, 88.9 mmol), sodium iodide (e.g., 4.06 g, 27.1 mmol), and sodium azide (e.g., 45.3 g, 697 mmol) in distilled water (e.g., 90 mL).[5]

-

Stir the reaction mixture at 50°C for 48 hours.[5]

-

After cooling to room temperature, extract the mixture three times with ethyl acetate.[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

Evaporate the solvent under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) as a yellow oil (e.g., 14.0 g, 90.1% yield).[5]

Caption: Synthesis of 2-(2-azidoethoxy)ethan-1-ol.

Reactivity and Key Reactions

The reactivity of 2-(2-azidoethoxy)ethan-1-ol is dominated by the azide functional group, which readily participates in a variety of bioorthogonal "click chemistry" reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent.[6]

Materials:

-

Alkyne-containing molecule

-

2-(2-azidoethoxy)ethan-1-ol

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare stock solutions of the alkyne-containing molecule, 2-(2-azidoethoxy)ethan-1-ol, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

-

In a reaction vessel, combine the alkyne-containing molecule and 2-(2-azidoethoxy)ethan-1-ol in the desired molar ratio in buffer.

-

In a separate tube, premix the CuSO₄ and THPTA ligand.

-

Add the CuSO₄/ligand solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[7]

-

Allow the reaction to proceed at room temperature for 1-4 hours.[7]

-

The resulting triazole conjugate can be purified by standard methods such as chromatography.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononynes (BCN), to react with an azide.[8] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.[8]

Materials:

-

Cyclooctyne-containing molecule (e.g., DBCO-functionalized)

-

2-(2-azidoethoxy)ethan-1-ol

-

Biocompatible buffer (e.g., PBS)

Procedure:

-

Dissolve the cyclooctyne-containing molecule and 2-(2-azidoethoxy)ethan-1-ol in a compatible solvent or buffer.

-

Mix the reactants in the desired stoichiometry.

-

The reaction typically proceeds at physiological temperature and pH.[8]

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

-

Purify the product as required.

References

- 1. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHANOL CAS#: 86520-52-7 [m.chemicalbook.com]

- 3. 2-(2-Azidoethoxy) Ethanol, C4H9N3O2, 139115-90-5, Azido PEG2, Azido PEG2 Alcohol [mallakchemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. bioclone.net [bioclone.net]

- 7. axispharm.com [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Mechanism of Azido-PEG2-alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG2-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, enables the precise and efficient covalent attachment of molecules to biomolecules. This guide provides a comprehensive overview of the core mechanisms of this compound in bioconjugation, with a focus on its application in click chemistry. Detailed experimental protocols, quantitative data, and visualizations of relevant workflows and pathways are presented to facilitate its practical implementation in research and drug development.

Core Principles of this compound in Bioconjugation

This compound, with the chemical formula C4H9N3O2 and a molecular weight of approximately 131.14 g/mol , is a versatile linker molecule.[1][2][3] Its utility in bioconjugation stems from its three key components:

-

The Azide Group (-N3): This functional group is the cornerstone of its reactivity, enabling highly specific and efficient "click chemistry" reactions. The azide is largely unreactive with most biological functional groups, making it a bioorthogonal handle for specific ligation.

-

The PEG2 Spacer (- (CH2CH2O)2-): The two-unit polyethylene glycol spacer is a critical element that imparts hydrophilicity to the linker and the resulting conjugate.[4] This increased water solubility is often crucial for maintaining the stability and function of biomolecules in aqueous environments. The PEG spacer also provides a flexible linkage that can reduce steric hindrance between the conjugated molecules.

-

The Terminal Alcohol (-OH): The hydroxyl group offers a versatile point for further chemical modification. It can be activated or converted to other functional groups to enable covalent attachment to a variety of substrates, including proteins, peptides, and surfaces.

The primary mechanism of action for this compound in bioconjugation is through the azide group's participation in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing partner.

Quantitative Data on Bioconjugation Reactions

The efficiency of bioconjugation reactions involving azido-PEG linkers is a critical parameter. The following tables summarize key quantitative data related to the two primary click chemistry reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Typical Value/Range | Notes |

| Second-Order Rate Constant (k2) | 10^4 - 10^5 M⁻¹s⁻¹ | Highly efficient and rapid reaction. |

| Typical Yield | >95% | Often proceeds to near completion.[5] |

| Reaction Temperature | Room Temperature (25°C) | Mild reaction conditions preserve biomolecule integrity. |

| pH Range | 4.0 - 8.0 | Broad pH tolerance, compatible with many biological buffers. |

| Catalyst | Copper(I) | Typically generated in situ from a Copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands stabilize the Cu(I) oxidation state and protect biomolecules from damage. |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

| Parameter | Typical Value/Range | Notes |

| Second-Order Rate Constant (k2) | 0.1 - 1.0 M⁻¹s⁻¹ (with cyclooctynes like DBCO) | Slower than CuAAC but does not require a cytotoxic copper catalyst. |

| Typical Yield | >90% | High efficiency, though may require longer reaction times than CuAAC. |

| Reaction Temperature | 4 - 37°C | Can be performed at physiological temperatures. |

| pH Range | 4.0 - 9.0 | Wide pH compatibility. |

| Reactant | Strained Alkyne (e.g., DBCO, BCN) | The ring strain of the alkyne drives the reaction forward without a catalyst. |

Experimental Protocols

General Protocol for Protein Conjugation via CuAAC

This protocol outlines the general steps for conjugating an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

-

Copper ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO/water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10-20 mM.

-

Prepare fresh solutions of CuSO4, sodium ascorbate, and the copper ligand.

-

-

Conjugation Reaction:

-

To the alkyne-modified protein solution, add a 5- to 20-fold molar excess of the this compound stock solution.

-

Add the copper ligand to a final concentration of 1-5 mM.

-

Add CuSO4 to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (if one of the components has a unique absorbance) or mass spectrometry.

-

Confirm the successful conjugation and purity of the product by SDS-PAGE, HPLC, or LC-MS.

-

General Protocol for Protein Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified protein (prepared using this compound) with a strained alkyne (e.g., DBCO-functionalized molecule).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule of interest

-

Anhydrous DMSO

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the DBCO-functionalized molecule in DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-functionalized molecule stock solution.

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove the unreacted DBCO-reagent.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE, HPLC, or LC-MS to confirm successful labeling and assess purity.

-

Determine the DOL by UV-Vis spectroscopy or mass spectrometry.

-

Visualization of Workflows and Signaling Pathway Applications

This compound and similar linkers are instrumental in developing tools to study complex biological processes, including cellular signaling pathways. While direct literature explicitly detailing the use of this compound in the Wnt, GPCR, or MAPK pathways is sparse, its application in analogous contexts, such as creating probes for protein-protein interaction studies, allows for the conceptualization of its role in dissecting these pathways.

Experimental Workflow for Bioconjugation

Caption: General experimental workflow for bioconjugation using this compound.

Conceptual Application in Probing a Signaling Pathway

The following diagram illustrates a conceptual workflow for using an Azido-PEG linker to create a probe for a pull-down assay to identify interaction partners of a key signaling protein (e.g., a kinase in the MAPK pathway).

Caption: Conceptual workflow for identifying protein-protein interactions in a signaling pathway.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the efficient and specific labeling of biomolecules. Its utility is primarily driven by the bioorthogonal reactivity of the azide group in click chemistry reactions, while the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates. The terminal alcohol provides a further handle for diverse chemical modifications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this compound into their experimental workflows for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-alcohol, a heterobifunctional linker, has become an invaluable tool in modern biochemistry and drug discovery. Its unique structure, featuring a terminal azide (B81097) group, a flexible two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for a wide range of bioconjugation applications. The azide moiety allows for highly efficient and specific "click chemistry" reactions, while the hydrophilic PEG spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group provides an additional site for further chemical modification, adding another layer of versatility. This technical guide delves into the core biochemical applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key workflows and signaling pathways.

Core Applications of this compound

The primary research applications of this compound are centered around its ability to covalently link different molecular entities. These applications are critical in various fields, including proteomics, drug delivery, and diagnostics.

Click Chemistry and Bioconjugation

The azide group of this compound is a key participant in one of the most reliable bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This "click" reaction forms a stable triazole linkage between the azide and an alkyne-functionalized molecule.[1] This method is widely used for the precise and efficient conjugation of a diverse range of biomolecules, including peptides, proteins, and nucleic acids.[3][4] The reaction's high efficiency and specificity make it a preferred method for creating well-defined bioconjugates.[2]

Quantitative Data for Click Chemistry Reactions

The efficiency of click chemistry reactions is a critical parameter for their successful application. The following table summarizes typical reaction conditions and yields for CuAAC reactions.

| Parameter | Recommended Range | Notes |

| Alkyne Substrate | 1 equivalent | The limiting reagent. |

| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can drive the reaction to completion. |

| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be needed for less reactive substrates. |

| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 fold excess relative to Copper(II) | Ensures the presence of the active Cu(I) catalyst. |

| Copper Ligand (e.g., THPTA, TBTA) | 1-5 equivalents to Copper(II) | Accelerates the reaction and protects biomolecules from oxidative damage. |

| Typical Reaction Time | 1 - 4 hours | Can vary based on substrate reactivity and concentration. |

| Typical Yield | >95% | Demonstrates the high efficiency of the reaction. |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing peptide to this compound.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Degassing equipment (optional, but recommended)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified peptide in the reaction buffer.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare stock solutions of CuSO₄ and THPTA in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified peptide and this compound (using a slight molar excess of the azide).

-

Add the THPTA ligand to the mixture.

-

If possible, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the copper catalyst.

-

-

Initiation of the Reaction:

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS.

-

-

Purification:

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and the catalyst.

-

Workflow for a Typical CuAAC Reaction

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]

A Technical Guide to the Solubility and Stability of Azido-PEG2-alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Azido-PEG2-alcohol (N₃-(PEG)₂-OH), a valuable bifunctional linker used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding its properties in common laboratory solvents is critical for its effective use, storage, and the development of robust experimental protocols.

Overview of this compound

This compound, with the chemical formula C₄H₉N₃O₂, is a hydrophilic linker featuring a terminal azide (B81097) group and a primary alcohol. The azide moiety allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. The hydroxyl group offers a site for further chemical modification. The short, discrete polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the molecule and conjugates derived from it.

Solubility Profile

The hydrophilic nature of the diethylene glycol spacer in this compound imparts good solubility in aqueous and polar organic solvents. However, quantitative solubility can vary, and for certain applications, careful solvent selection and preparation techniques are necessary.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for aqueous solutions, sonication may be required to achieve higher concentrations.

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |

| Water | H₂O | 18.02 | 100 mg/mL[1] | 762.60 mM[1] | Ultrasonic assistance is recommended for dissolution[1]. |

| Dimethyl Sulfoxide | (CH₃)₂SO | 78.13 | Soluble[2] | Not specified | Commonly used for creating concentrated stock solutions[2]. |

| Methanol | CH₃OH | 32.04 | Soluble | Not specified | PEGs are generally soluble in methanol[3]. |

| Chloroform (B151607) | CHCl₃ | 119.38 | Soluble | Not specified | PEGs are generally soluble in chloroform[3]. |

| Tetrahydrofuran | C₄H₈O | 72.11 | Soluble | Not specified | PEGs are generally soluble in THF[3][4]. |

Strategies for Enhancing Aqueous Solubility

For applications requiring high concentrations in aqueous buffers where direct dissolution is challenging, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock can then be diluted into the aqueous medium. If precipitation occurs upon dilution, consider the following:

-

Reduce the final concentration: The solubility limit in the aqueous buffer may have been exceeded.

-

Increase organic co-solvent percentage: If the experimental system can tolerate it, a higher percentage of the organic co-solvent can maintain solubility.

-

Utilize a co-solvent system: A mixture of solvents, such as DMSO, PEG300, and a surfactant like Tween-80 in saline, can improve the solubility of PEGylated linkers in aqueous solutions.

Stability Profile and Degradation

The stability of this compound is influenced by its two primary functional groups: the azide and the PEG backbone. Organic azides are high-energy molecules and must be handled with care, while the PEG chain is generally stable but can be susceptible to degradation under certain conditions.

Thermal Stability

This compound can be thermally labile. Elevated temperatures can cause the azide group to decompose, releasing nitrogen gas. To mitigate thermal degradation, it is crucial to adhere to recommended storage temperatures. The pure compound should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks).[2]

pH Stability

-

Acidic Conditions: While relatively stable in mild acidic conditions, strong acids should be strictly avoided. Protonation of the azide can form hydrazoic acid (HN₃), which is highly toxic and explosive.[5][6]

-

Neutral Conditions: The molecule exhibits good stability at neutral pH.[5]

-

Alkaline Conditions: The ether linkages in the PEG backbone are generally stable. However, strong alkaline conditions should be evaluated for compatibility with other components in a reaction mixture.

Photostability

Organic azides can be sensitive to light, especially UV radiation. Photolysis can generate highly reactive nitrene intermediates, which may lead to unpredictable side reactions. Therefore, this compound and its solutions should be protected from light.[5]

Chemical Compatibility and Hazards

It is critical to avoid contact with the following substances to prevent the formation of unstable and shock-sensitive compounds:

-

Heavy Metals: Avoid contact with heavy metals such as copper, lead, silver, and mercury, as well as their salts. These can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas and compatible reaction vessels.[7]

-

Strong Oxidizing and Reducing Agents: These can react violently with the azide group.

-

Halogenated Solvents: Reactions in halogenated solvents like dichloromethane (B109758) (DCM) or chloroform should be approached with caution.[6][7]

A general guideline for the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe when the ratio of carbon atoms to nitrogen atoms is at least 6:3. This compound has a C:N ratio of 4:3, indicating that it should be handled with appropriate care as an energetic compound.

Handling and Storage Recommendations

To ensure the integrity and stability of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Form | Temperature | Duration | Notes |

| Neat Compound | -20°C | Long-term (months to years)[2] | Store in a dry, dark environment. |

| 4°C | Short-term (days to weeks)[2] | Keep container well-sealed. | |

| In Solvent | -80°C | Up to 6 months[1] | Use freshly prepared solutions when possible. |

| -20°C | Up to 1 month[1] | Avoid repeated freeze-thaw cycles. |

Solution Preparation

-

Always use high-purity, anhydrous solvents, especially for stock solutions, as water content can affect solubility and stability.

-

Prepare solutions fresh for each experiment whenever possible.

-

If preparing an aqueous solution from a solid, use a 0.22 μm filter to sterilize after dissolution.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and logical considerations for working with this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and assessing the stability of this compound.

Protocol: Solubility Determination

Objective: To determine the maximum solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, PBS, ethanol)

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Cap the vial tightly and vortex vigorously for 2 minutes.

-

Place the vial in a bath sonicator for 30 minutes to facilitate dissolution.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure saturation.

-

-

Sample Processing:

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

-

-

Analysis:

-

Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC-UV method (or another quantitative technique like NMR with an internal standard) to determine the concentration.

-

Calculate the original concentration in the supernatant to determine the solubility in mg/mL or M.

-

Protocol: Long-Term Stability Assessment in Solution

Objective: To evaluate the degradation of this compound in a specific solvent over time at various temperatures. This protocol is adapted from general principles for stability testing of chemical reagents.

Materials:

-

High-purity this compound

-

HPLC-grade solvent (e.g., DMSO, water)

-

HPLC vials with screw caps

-

Temperature-controlled chambers or incubators (-20°C, 4°C, 25°C)

-

HPLC-UV/MS system

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Aliquot the solution into multiple HPLC vials, ensuring each vial is filled to minimize headspace.

-

-

Time-Zero Analysis (T=0):

-

Immediately analyze one of the freshly prepared vials using a validated HPLC method to determine the initial purity and concentration. This serves as the T=0 baseline.

-

-

Storage:

-

Place the remaining vials in the designated temperature-controlled chambers. Protect all samples from light.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.

-

Allow the vial to equilibrate to room temperature before analysis.

-

Analyze the sample using the same HPLC method as the T=0 analysis.

-

-

Data Evaluation:

-

Compare the peak area of the this compound at each time point to the T=0 value to calculate the percentage remaining.

-

Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. If coupled with a mass spectrometer, these new peaks can be tentatively identified.

-

Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. benchchem.com [benchchem.com]

Azido-PEG2-Alcohol: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental protocols for Azido-PEG2-alcohol (CAS RN: 139115-90-5). This bifunctional linker is a valuable tool in bioconjugation, particularly in "click chemistry" applications for drug development and proteomics. Due to its azide (B81097) functional group, adherence to strict safety protocols is imperative.

Chemical and Physical Properties

This compound, also known as 2-(2-azidoethoxy)ethanol, is a small organic molecule featuring a terminal azide group and a hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer enhances solubility in aqueous media.[1][2][3]

| Property | Value | Source |

| Chemical Formula | C₄H₉N₃O₂ | [2][3][4] |

| Molecular Weight | 131.13 g/mol | [2][5] |

| CAS Number | 139115-90-5 | [2][4][5] |

| Appearance | Liquid | [2] |

| Purity | Typically >95% | [6] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |

| Solubility | Soluble in DMSO. The PEG spacer increases aqueous solubility. | [1][2] |

Safety Data and Hazard Information

While some supplier Safety Data Sheets (SDS) classify this compound as "not classified as a hazard," it is crucial to handle it with the utmost care due to the presence of the azide group.[4] Organic azides are a class of energetic compounds that can be sensitive to heat, shock, and friction.[7][8]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation.[9][10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11] |

| H319: Causes serious eye irritation.[9][10] | P264: Wash skin thoroughly after handling.[9][11] |

| H335: May cause respiratory irritation.[9][10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |

| Not explicitly stated for this compound, but organic azides can be explosive. | P370+P372+P380+P373: In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when fire reaches explosives.[11] |

General Hazards of Organic Azides:

-

Explosive Potential: Organic azides can decompose explosively, especially with heat, light, friction, or pressure.[8] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[12]

-

Toxicity: The azide ion has a toxicity similar to the cyanide ion.[4]

-

Incompatibility: Avoid contact with strong oxidizing agents, acids, and heavy metals (which can form highly explosive metal azides).[4][12] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should never be used as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[4][12]

Experimental Protocols and Handling Precautions

The following protocols are generalized and should be adapted to specific experimental needs in consultation with institutional safety guidelines.

General Handling and Storage

All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood.[13]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (nitrile gloves are commonly used).[7]

-

A lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dark, and well-ventilated area.[7][11]

-

Store away from incompatible materials such as oxidizing agents, acids, and metals.[4][7]

-

For long-term storage, -20°C is recommended.[2]

Handling:

-

Use only plastic or ceramic spatulas for transferring the material; never use metal spatulas.[7][13]

-

Avoid grinding, scratching, or subjecting the compound to friction.[7]

-

Work on the smallest possible scale.[13]

-

Ensure that the work area is free of incompatible substances.

Representative Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This compound is frequently used in CuAAC reactions to conjugate with alkyne-containing molecules.[8]

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

A copper-chelating ligand (e.g., THPTA or TBTA)

-

Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the alkyne-containing molecule.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the copper ligand.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and an excess of this compound in the chosen solvent.

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

Reaction times can range from 30 minutes to a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, precipitation, or dialysis, depending on the nature of the product.

-

Visualizing Safety and Experimental Workflows

To further clarify the handling and application of this compound, the following diagrams illustrate key logical relationships and workflows.

Caption: Logical diagram of organic azide hazards and their triggers.

Caption: Experimental workflow for the safe handling of this compound.

Emergency Procedures

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a tightly sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13]

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations or institutional safety guidelines. Always consult the most recent Safety Data Sheet for this compound and your institution's standard operating procedures before handling this chemical.

References

- 1. axispharm.com [axispharm.com]

- 2. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]

- 3. medkoo.com [medkoo.com]

- 4. ucd.ie [ucd.ie]

- 5. chemscene.com [chemscene.com]

- 6. precisepeg.com [precisepeg.com]

- 7. uvic.ca [uvic.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aksci.com [aksci.com]

- 10. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. artscimedia.case.edu [artscimedia.case.edu]

theoretical molecular weight and formula of Azido-PEG2-alcohol

An In-depth Technical Guide on Azido-PEG2-alcohol: Chemical Properties and Structure

For researchers, scientists, and professionals engaged in drug development and bioconjugation, a precise understanding of the chemical and physical properties of linker molecules is paramount. This compound is a heterobifunctional linker containing an azide (B81097) group and a hydroxyl group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This guide provides a concise overview of its fundamental chemical properties, specifically its chemical formula and theoretical molecular weight.

Chemical Formula and Molecular Weight

The chemical identity of this compound is defined by its elemental composition and the total mass of its constituent atoms. The established chemical formula for this compound is C₄H₉N₃O₂ [1][2][3][4][5][6].

The theoretical molecular weight has been calculated based on the standard atomic weights of its constituent elements. Commercially available this compound is reported with molecular weights typically around 131.13 g/mol or 131.14 g/mol [1][2][3][4][5][6][7]. The slight variation can be attributed to differences in the atomic weight values used for the calculation.

The data below summarizes the key quantitative information for this compound.

| Parameter | Value |

| Chemical Formula | C₄H₉N₃O₂ |

| Reported Molecular Weight | 131.13 g/mol , 131.14 g/mol [1][2][3][4][7] |

| Theoretical Molecular Weight | 131.135 g/mol |

Theoretical molecular weight was calculated using the following conventional atomic weights: C: 12.011, H: 1.008, N: 14.007, O: 15.999.

Chemical Structure and Connectivity

To visualize the arrangement of atoms and functional groups within this compound, a simple connectivity diagram is provided below. This illustrates the linear nature of the PEG spacer and the terminal positions of the azide and hydroxyl functional groups. The azide group is reactive towards alkynes, BCN, and DBCO via click chemistry, while the hydroxyl group allows for further derivatization[4][8].

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Nitrogen - Wikipedia [en.wikipedia.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

The Pivotal Role of the PEG2 Spacer in Azido-PEG2-alcohol Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the precise control over molecular architecture is paramount. Heterobifunctional linkers are critical tools in this endeavor, enabling the covalent linkage of distinct molecular entities to create novel constructs with tailored functionalities. Among these, Azido-PEG2-alcohol has emerged as a versatile and widely utilized building block. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a particular focus on the often-underestimated role of its short diethylene glycol (PEG2) spacer. We will delve into its physicochemical properties, its application in click chemistry, and its significance in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functionality of this compound

This compound is a trifunctional molecule, with each component playing a distinct and crucial role in its utility as a chemical linker.[1][2]

-

Azide (B81097) Group (-N₃): This moiety is a bioorthogonal chemical handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems.[3] Its primary role is to participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions form a stable triazole linkage, providing a robust covalent connection between the linker and a molecule bearing a complementary alkyne or strained alkyne group.[1]

-

Hydroxyl Group (-OH): The terminal hydroxyl group provides a versatile point for further chemical modification. It can be derivatized into other functional groups, such as a carboxylic acid or an activated ester, or it can be directly coupled to other molecules, expanding the synthetic possibilities.[1]

-

PEG2 Spacer (-OCH₂CH₂OCH₂CH₂-): This short polyethylene (B3416737) glycol chain is not merely a passive connector. It imparts several critical properties to the linker and the resulting conjugate, which will be the central focus of this guide.

The Role of the PEG2 Spacer

The diethylene glycol spacer is a key determinant of the physicochemical and biological properties of this compound and the conjugates derived from it.

Physicochemical Properties

The PEG2 spacer, though short, significantly influences the following properties:

-

Solubility: Polyethylene glycol is well-known for its hydrophilicity. The PEG2 spacer enhances the aqueous solubility of the linker and can improve the solubility of hydrophobic molecules to which it is conjugated.[1][2] This is a critical advantage in biological applications where reactions are often performed in aqueous buffers.

-

Hydrodynamic Radius and Steric Hindrance: The PEG spacer provides a defined and flexible extension, increasing the distance between the conjugated molecules. This can be crucial for mitigating steric hindrance, allowing, for example, an antibody to bind to its target without interference from a conjugated drug molecule.[6]

-

Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, which is a significant advantage for in vivo applications.[7]

Impact on Bioconjugation and Drug Development

The length of the PEG spacer is a critical parameter in the design of complex biomolecules like ADCs and PROTACs. A linker that is too short may lead to steric clashes that prevent the formation of a stable and functional complex. Conversely, a linker that is too long might result in a non-productive orientation or reduced binding affinity.[6] The PEG2 spacer provides a specific, moderate length that has been found to be optimal in many applications.

In the context of PROTACs, the linker length is a key determinant of the ability to form a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is a prerequisite for target protein degradation.[8][9] For ADCs, the linker length can influence the stability of the conjugate and the efficiency of drug release at the target site.

Quantitative Data

The following table summarizes key quantitative data for this compound. Where specific experimental data for this compound is not available, estimations based on similar compounds are provided.

| Property | Value | Notes and References |

| Chemical Properties | ||

| IUPAC Name | 2-(2-azidoethoxy)ethan-1-ol | [1] |

| CAS Number | 139115-90-5 | [1] |

| Molecular Formula | C₄H₉N₃O₂ | [10] |

| Molecular Weight | 131.13 g/mol | [10] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [4] |

| Calculated Spacer Length | ~7.4 Å | Estimated based on standard bond lengths and angles. |

| Solubility (Water) | 100 mg/mL (0.76 M) | [4] |

| Solubility (DMSO, DMF) | Miscible | Inferred from common laboratory use and solubility of similar compounds.[11][12][13] |

| Stability | ||

| Azide Group Stability | Stable under most conditions. Avoid strong acids and reducing agents. | The azide group is generally stable but can be reduced to an amine. It is also sensitive to acidic conditions which can form volatile and explosive hydrazoic acid.[1][14][15] |

| Reaction Kinetics | ||

| CuAAC Reaction Rate | k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹ | General range for CuAAC reactions. The rate is influenced by the specific alkyne, copper source, and ligand.[16] |

| SPAAC Reaction Rate (with DBCO) | k₂ ≈ 0.18 - 1.22 M⁻¹s⁻¹ | The rate is dependent on the specific strained alkyne, pH, and buffer composition. The presence of a PEG linker has been shown to increase reaction rates.[17][18][19] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the conjugation of an alkyne-functionalized protein with this compound.

Materials:

-

Alkyne-functionalized protein (1-10 mg/mL in PBS, pH 7.4)

-

This compound (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (10 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column

Procedure:

-

Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-functionalized protein with a 10- to 20-fold molar excess of this compound from the stock solution. The final concentration of DMSO should not exceed 10%.

-

Catalyst Preparation: In a separate tube, prepare the catalyst premix by adding CuSO₄ and TBTA in a 1:2 molar ratio. Let it stand for 2-3 minutes.

-

Reaction Initiation: Add the catalyst premix to the protein solution to a final copper concentration of 0.1-1 mM. Immediately add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: The degree of labeling can be determined using techniques such as mass spectrometry or by conjugating an azide-functionalized reporter molecule and measuring its signal.

Protocol 2: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines the final click chemistry step in a modular PROTAC synthesis, where an alkyne-functionalized ligand for a protein of interest (POI) is conjugated to an this compound-E3 ligase ligand construct.

Materials:

-

Alkyne-functionalized POI ligand

-

This compound-E3 ligase ligand construct

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Reaction Setup: Dissolve the alkyne-functionalized POI ligand and a slight molar excess (e.g., 1.1 equivalents) of the this compound-E3 ligase ligand construct in the chosen solvent in the reaction vessel.

-

Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.

-

Reaction Initiation: Add CuSO₄ (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5 equivalents). The use of a copper-chelating ligand like TBTA can improve catalyst stability.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, LC-MS, or HPLC. The reaction is typically complete within 1-24 hours.

-

Work-up and Purification: Quench the reaction with a chelating agent like EDTA to remove the copper catalyst. Dilute with an appropriate solvent and wash with water or brine. Dry the organic layer and concentrate under reduced pressure. Purify the final PROTAC by column chromatography.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Antibody-Azide Functionalization and Click Conjugation

Caption: Workflow for antibody conjugation.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. While its azide and hydroxyl functionalities provide the chemical handles for conjugation, the role of the PEG2 spacer is integral to its performance. It imparts favorable physicochemical properties, such as enhanced solubility and reduced steric hindrance, and its defined length is a critical parameter in the rational design of complex biomolecules like ADCs and PROTACs. A thorough understanding of the interplay between these three functional components is essential for leveraging the full potential of this compound in the development of next-generation therapeutics and research tools.

References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azido-PEG7-acid | PROTAC Linkers | | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG2-alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing Azido-PEG2-alcohol. This protocol is designed for professionals in research and drug development who require a reliable method for bioconjugation, tethering molecules, or synthesizing novel chemical entities with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide (B81097) group of this compound and a terminal alkyne-functionalized molecule. This bioorthogonal reaction is known for its high efficiency, specificity, and mild reaction conditions, often performed in aqueous environments, making it highly suitable for applications involving sensitive biomolecules.[1]

Reaction Principle

The copper(I)-catalyzed reaction between an azide and a terminal alkyne is a highly regioselective process that exclusively yields the 1,4-disubstituted triazole isomer. The catalytic cycle is initiated by the in-situ generation or direct addition of the active Cu(I) species. As Cu(I) is susceptible to oxidation, a reducing agent, typically sodium ascorbate (B8700270), is added to the reaction mixture to maintain the copper in its catalytically active +1 oxidation state. The inclusion of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can further stabilize the Cu(I) catalyst and improve the reaction's efficiency.[1]

Quantitative Reaction Parameters

The following table summarizes the recommended quantitative parameters for a standard CuAAC reaction involving this compound. It is important to note that these are starting recommendations, and optimization may be necessary depending on the specific alkyne substrate and the desired outcome.

| Component | Recommended Molar Equivalents | Notes |

| Alkyne Substrate | 1 equivalent | This is typically the limiting reagent. |

| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide component can help drive the reaction to completion.[1] |

| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | This serves as the precursor to the active Cu(I) catalyst.[1] |

| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Should be in excess of the copper sulfate to ensure complete reduction to Cu(I). A freshly prepared solution is crucial for optimal results.[1] |

| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst, prevents side reactions, and can increase the reaction rate.[1] |

Experimental Protocol

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule with this compound.

Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

Degassed solvents (e.g., deionized water, DMSO, t-BuOH)

-

Reaction vessel (e.g., Eppendorf tube, round-bottom flask)

-

Stirring apparatus

-

Inert gas (e.g., argon or nitrogen)

Stock Solution Preparation

-

Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in a suitable degassed solvent. The concentration will depend on the specific molecule and the desired reaction scale.

-

This compound: Prepare a stock solution of this compound in the same degassed solvent.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[1]

-

Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1]

-

TBTA Ligand (optional): Prepare a 10-100 mM stock solution in a compatible organic solvent such as DMSO.[1]

Reaction Procedure

-

To a suitable reaction vessel, add the stock solution of the alkyne-functionalized molecule (1 equivalent).

-

Add the stock solution of this compound (1.1-1.5 equivalents).[1]

-

Add the reaction solvent to achieve the desired final concentration of the limiting reagent. A mixture of water and a co-solvent like DMSO or t-BuOH can be used to ensure the solubility of all reactants.

-

If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[1]

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]

-

Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents). The order of addition is important.[1]

-

Seal the reaction vessel and stir the mixture at room temperature. Gentle heating (e.g., to 40-50°C) can be applied if the reaction is slow.

-

Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. Reactions are often complete within 1 to 24 hours.

Work-up and Purification

The purification method will depend on the properties of the final conjugate. For a relatively small molecule like the product of this compound, the following methods are suitable:

-

Precipitation: If the product is a solid and has different solubility properties than the starting materials and byproducts, it can be precipitated by the addition of an anti-solvent.

-

Column Chromatography: Silica gel or reverse-phase column chromatography can be used to separate the product from unreacted starting materials and the catalyst.

-

Dialysis or Size-Exclusion Chromatography: For larger conjugates, these methods can be effective in removing small molecule impurities.

Characterization

The successful formation of the 1,2,3-triazole-linked PEG conjugate can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal for the formation of the 1,4-disubstituted triazole is the appearance of a singlet peak for the triazole proton, typically in the range of δ 7.5 - 8.5 ppm. In a PEG context, this signal has been reported at approximately δ 7.69 ppm and δ 7.85 ppm.[2][3] The disappearance of the alkyne proton signal (if present in the starting material) is another indicator of a complete reaction.

-

¹³C NMR: The formation of the triazole ring will give rise to new signals for the two triazole carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) from the starting materials are indicative of a successful reaction.

-

Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as ESI-MS or MALDI-TOF.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use a freshly prepared sodium ascorbate solution. Ensure thorough degassing of the reaction mixture to remove oxygen.[1] |

| Poor substrate solubility | Add a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of the reactants.[1] | |

| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) or other species that can coordinate with the copper catalyst.[1] | |

| Side Product Formation | Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions and ensure a sufficient excess of sodium ascorbate.[1] |

| Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand like TBTA and ensure thorough degassing.[1] |

Visualizations

Reaction Scheme

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG2-alcohol and DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This copper-free click chemistry variant utilizes the high ring strain of a dibenzocyclooctyne (DBCO) group to react specifically and efficiently with an azide (B81097) moiety, forming a stable triazole linkage. This reaction is characterized by its high biocompatibility, selectivity, and favorable kinetics under physiological conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[1][2][3]

This document provides detailed application notes and experimental protocols for the SPAAC reaction between Azido-PEG2-alcohol and a DBCO-functionalized molecule. This compound is a short, hydrophilic linker containing a terminal azide group for click chemistry and a hydroxyl group for further derivatization.[4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve the reaction kinetics by reducing steric hindrance.[1][5]

Key Advantages of SPAAC with this compound and DBCO:

-

Biocompatibility: The reaction proceeds efficiently without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][6]

-

High Selectivity: The azide and DBCO groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological samples.[6][7]

-

Favorable Kinetics: The inherent ring strain of DBCO provides the driving force for a rapid cycloaddition reaction. The PEG linker can further enhance reaction rates.[1][5]

-

Versatility: This conjugation strategy is widely used for labeling proteins, peptides, nucleic acids, and other biomolecules, as well as in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]

Quantitative Data Summary

The rate of the SPAAC reaction is influenced by several factors, including the choice of reactants, solvent, temperature, and pH. The following tables summarize key quantitative data to aid in experimental design and optimization.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |

| Azide-PEG4-acid and DBCO-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | A close analog to the this compound and DBCO reaction, providing a good estimate of the reaction rate. |

| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C | Demonstrates the influence of buffer choice on reaction kinetics.[5][8] |

| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7), 25-37°C | Highlights that PBS can result in slower reaction rates compared to HEPES.[5][8] |

| DBCO-PEG5-Trastuzumab and model azides | 0.18 - 0.37 | HEPES & PBS | The presence of a PEG linker on the DBCO-containing molecule was shown to increase the reaction rate by an average of 31 ± 16%.[5] |

| Parameter | Effect on Reaction Rate | Recommendations and Considerations |